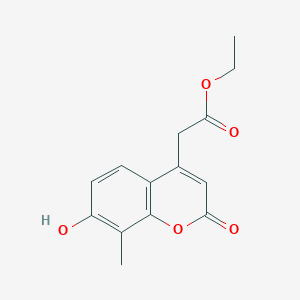
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the coumarin ring structure. The reaction conditions often require controlled temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 2-hydroxy derivatives .
Scientific Research Applications
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate include:
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl coumarin-3-carboxylate: Another coumarin derivative with a carboxylate group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92191-22-5 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-3-18-12(16)6-9-7-13(17)19-14-8(2)11(15)5-4-10(9)14/h4-5,7,15H,3,6H2,1-2H3 |
InChI Key |
KIQDMHBVZLXHET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















